4-Iodopyridine-2,3-dicarbonitrile

Description

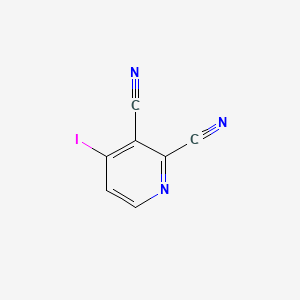

4-Iodopyridine-2,3-dicarbonitrile is a halogenated pyridine derivative featuring an iodine atom at the 4-position and two cyano groups at the 2- and 3-positions. This structure combines the electron-withdrawing effects of cyano groups with the steric and electronic influence of iodine, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula |

C7H2IN3 |

|---|---|

Molecular Weight |

255.02 g/mol |

IUPAC Name |

4-iodopyridine-2,3-dicarbonitrile |

InChI |

InChI=1S/C7H2IN3/c8-6-1-2-11-7(4-10)5(6)3-9/h1-2H |

InChI Key |

YVYIZWAEWOKHQL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=C1I)C#N)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodopyridine-2,3-dicarbonitrile typically involves the iodination of pyridine derivatives followed by the introduction of cyano groups. One common method is the reaction of 4-iodopyridine with cyanogen bromide under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-Iodopyridine-2,3-dicarbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: The cyano groups can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkyl halides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products such as 4-aminopyridine-2,3-dicarbonitrile or 4-thiopyridine-2,3-dicarbonitrile can be formed.

Cyclization Products: Cyclization reactions can lead to the formation of fused heterocyclic compounds with potential biological activity.

Scientific Research Applications

4-Iodopyridine-2,3-dicarbonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Iodopyridine-2,3-dicarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine atom and cyano groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Pyrazine-2,3-dicarbonitrile Derivatives

Pyrazine-2,3-dicarbonitriles (e.g., 5-chloro-6-methylpyrazine-2,3-dicarbonitrile) share the dicarbonitrile motif but differ in their heterocyclic core (pyrazine vs. pyridine). The additional nitrogen in pyrazine increases electron deficiency, enhancing reactivity toward nucleophilic substitution. For example, highlights high-yield substitutions with amines or thiols under microwave conditions, whereas 4-iodopyridine-2,3-dicarbonitrile’s iodine may act as a leaving group in similar reactions. Pyrazine derivatives are often used to model biological systems, such as folate coenzymes, due to their planar structure .

Key Differences:

- Electronic Environment: Pyrazine’s dual nitrogen atoms create stronger electron withdrawal than pyridine’s single nitrogen.

- Applications: Pyrazine derivatives are prioritized in biomimetic studies, while iodopyridines may favor coupling reactions or medicinal chemistry.

Dihydropyridine-3,5-dicarbonitrile Derivatives

Compounds like 1-(4-acetylphenyl)-6-hydroxy-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile () feature a reduced pyridine ring with hydroxyl/amino substituents. The dihydropyridine core introduces partial saturation, altering conjugation and redox properties.

Key Differences:

- Aromaticity vs. Saturation: Dihydropyridines are less aromatic, affecting stability and electronic properties.

- Functional Groups: Hydroxyl/amino groups increase solubility and hydrogen-bonding capacity, unlike the hydrophobic iodine in the target compound.

Pyrrolo[2,3-b]pyridine Derivatives

Pyrrolo[2,3-b]pyridines () are fused-ring systems synthesized from pyrrole-3-carbonitrile precursors. The fusion of pyrrole and pyridine rings creates extended π-conjugation, influencing optoelectronic properties. These compounds are explored for biological activity (e.g., anticancer agents), whereas this compound’s simpler structure may prioritize synthetic utility over direct bioactivity .

Key Differences:

- Structural Complexity: Fused rings offer diverse interaction sites for biological targets.

- Synthetic Utility: The iodine in this compound facilitates modular functionalization.

Halogenated Pyridine Analogues

4-Iodo-2,3-dimethoxypyridine () replaces cyano groups with methoxy substituents. Methoxy groups are electron-donating, contrasting with the electron-withdrawing cyano groups in the target compound. This difference significantly alters reactivity: methoxy groups direct electrophilic substitution, while cyano groups activate the ring for nucleophilic attack .

Key Differences:

- Substituent Effects: Methoxy groups enhance ring electron density; cyano groups reduce it.

- Reactivity Profile: Iodine in both compounds enables cross-coupling, but cyano groups offer additional sites for functionalization.

Naphthoquinone Dicarbonitriles

2,3-Dicyano-1,4-naphthoquinone () features a naphthoquinone backbone with dicarbonitrile groups. The extended aromatic system increases electron withdrawal and redox activity, making it suitable for materials science (e.g., organic semiconductors). In contrast, this compound’s smaller ring may favor pharmaceutical intermediates .

Key Differences:

- Aromatic System: Naphthoquinones offer broader conjugation for charge transport.

- Applications: Naphthoquinones are used in electronics; iodopyridines in synthetic chemistry.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.